

# Pharmacokinetics and ADME Profile of R121919 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of **R121919 hydrochloride** was discontinued due to observations of elevated liver enzymes in some subjects. This document summarizes publicly available information on its pharmacokinetics and ADME (Absorption, Distribution, Metabolism, and Excretion) profile for research and informational purposes. A complete ADME profile, particularly in humans, is not fully available in the public domain.

#### Introduction

R121919 hydrochloride is a potent and selective, orally bioavailable, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. By blocking the action of corticotropin-releasing factor at this receptor, R121919 was investigated for its potential therapeutic effects in stress-related disorders, such as major depressive disorder and anxiety. This technical guide provides a comprehensive overview of the available preclinical and clinical pharmacokinetic data and the ADME profile of R121919 hydrochloride.

#### **Pharmacokinetics**

The pharmacokinetic profile of R121919 has been characterized in both preclinical species and in early-phase human clinical trials.



### **Preclinical Pharmacokinetics**

Preclinical studies, primarily in rats, have provided foundational knowledge of the pharmacokinetic properties of R121919.

Table 1: Preclinical Pharmacokinetic Parameters of R121919 in Rats

| Parameter                   | Value          | Species | Route of<br>Administration | Source |
|-----------------------------|----------------|---------|----------------------------|--------|
| Half-life (t½)              | 2.8 hours      | Rat     | Intravenous                | [1]    |
| Oral<br>Bioavailability (F) | 91.1%          | Rat     | Oral                       | [1]    |
| Receptor<br>Occupancy       | ~85% in cortex | Rat     | Subcutaneous<br>(10 mg/kg) | [2]    |

#### **Human Pharmacokinetics**

Quantitative pharmacokinetic data from human studies are limited in publicly accessible literature. Early-phase clinical trials involved dose-escalation studies to assess safety and tolerability.

Table 2: Human Clinical Trial Dosing Regimens for R121919 Hydrochloride

| Study Phase                               | Population                             | Dosing<br>Regimen                           | Duration | Source |
|-------------------------------------------|----------------------------------------|---------------------------------------------|----------|--------|
| Open-label,<br>safety and<br>tolerability | Patients with major depressive episode | Dose-escalation<br>panel 1: 5-40<br>mg/day  | 30 days  | [3][4] |
| Open-label,<br>safety and<br>tolerability | Patients with major depressive episode | Dose-escalation<br>panel 2: 40-80<br>mg/day | 30 days  | [3][4] |

Specific human pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution have not been detailed in the available literature.



# Absorption, Distribution, Metabolism, and Excretion (ADME)

### **Absorption**

**R121919 hydrochloride** is orally bioavailable in both preclinical species and humans, indicating good absorption from the gastrointestinal tract[1][2].

#### **Distribution**

The compound is known to cross the blood-brain barrier, a crucial characteristic for a centrally acting agent targeting CRF1 receptors in the brain. In rats, a 10 mg/kg subcutaneous dose resulted in approximately 85% occupancy of CRF1 receptors in the cortex, demonstrating significant brain penetration and target engagement[2]. Information regarding plasma protein binding is not available in the reviewed literature.

### Metabolism

In vitro studies have indicated that the metabolism of R121919 is mediated by the cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The specific metabolites and the extent of their formation have not been publicly detailed.

#### **Excretion**

Detailed information from mass balance studies, outlining the routes and extent of excretion of R121919 and its metabolites in either preclinical species or humans, is not available in the public domain.

## Experimental Protocols Preclinical Pharmacokinetic Analysis in Rats

The pharmacokinetic parameters of R121919 in rats were determined following intravenous and oral administration. Plasma concentrations of the compound were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation for this assay was reported to be 1 ng/mL[1]. Blood samples were collected at various time points post-administration to construct concentration-time profiles and calculate pharmacokinetic parameters such as half-life and bioavailability[1].



#### **Human Clinical Trials**

Early-phase clinical trials were open-label, dose-escalation studies designed to evaluate the safety and tolerability of R121919 in patients with major depressive disorder. Participants were assigned to one of two dose-escalation panels and received the drug orally once daily for 30 days. Safety and tolerability were assessed through clinical evaluations, laboratory tests, and monitoring for adverse events[3][4].

## Visualizations Signaling Pathway



Click to download full resolution via product page

Caption: Proposed mechanism of action of R121919 hydrochloride.

## **Experimental Workflow**





Click to download full resolution via product page

Caption: Typical workflow for preclinical pharmacokinetic studies.

## **Potential Hepatotoxicity Mechanism**





Click to download full resolution via product page

Caption: Postulated mechanism of R121919-induced hepatotoxicity.

## Safety and Tolerability

In an open-label study involving 24 patients with major depressive episodes, R121919 was generally well-tolerated with no serious adverse effects reported during the 30-day treatment period[3]. No significant changes in clinical laboratory parameters, including liver enzymes, were observed in this particular study[3]. However, the development of R121919 was ultimately halted due to isolated instances of elevated liver enzymes in a parallel trial. The exact mechanism of this hepatotoxicity has not been fully elucidated but may involve the formation of reactive metabolites.

### **Conclusion**



R121919 hydrochloride is a potent, orally bioavailable CRF1 receptor antagonist that demonstrated central nervous system penetration and target engagement. Preclinical studies in rats revealed a relatively short half-life. Early clinical trials in patients with major depression suggested good tolerability at the doses studied. However, the emergence of hepatotoxicity in some individuals led to the discontinuation of its clinical development. The lack of comprehensive published data on its human ADME profile limits a full understanding of its disposition in humans. This technical guide provides a summary of the currently available information, highlighting both the therapeutic potential and the safety challenges associated with this compound.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of reactive metabolites in drug-induced hepatotoxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. Treatment of depression with the CRH-1-receptor antagonist R121919: endocrine changes and side effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the high-affinity corticotropin-releasing hormone receptor 1 antagonist R121919 in major depression: the first 20 patients treated PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and ADME Profile of R121919
   Hydrochloride: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678691#pharmacokinetics-and-adme-profile-of-r121919-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com